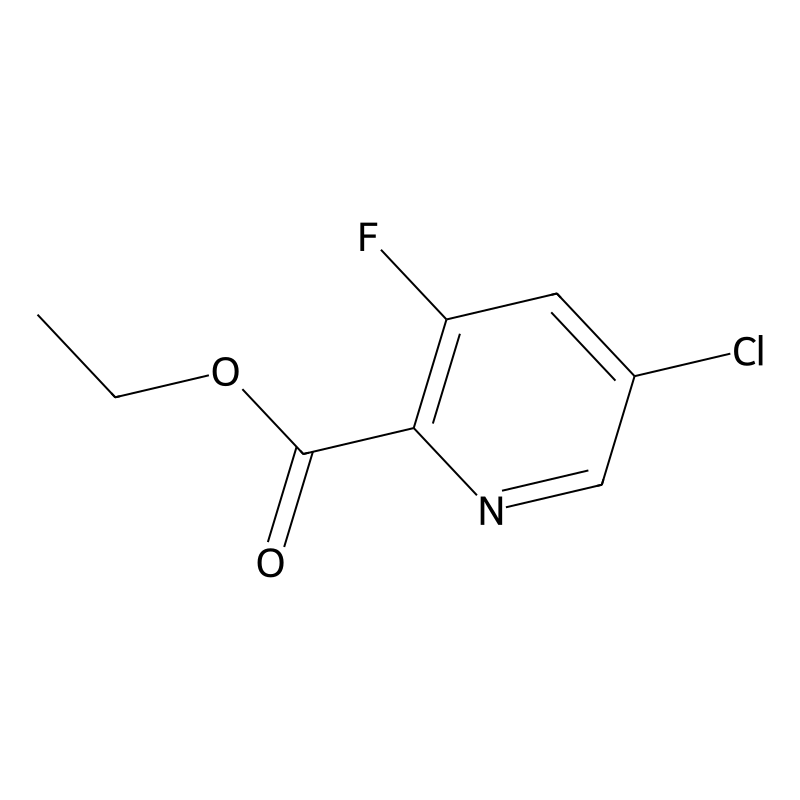

Ethyl 5-chloro-3-fluoropicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-chloro-3-fluoropicolinate is an organic compound characterized by a pyridine ring substituted with chlorine and fluorine atoms, along with an ethyl ester functional group. Its chemical formula is , and it has a molecular weight of approximately 203.60 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals, owing to the presence of the halogen substituents which can significantly influence its reactivity and biological activity .

- Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, typically using acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

- Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to remove halogen substituents, utilizing agents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Major Products Formed- Nucleophilic Substitution: Formation of substituted picolinates.

- Hydrolysis: Formation of 5-chloro-3-fluoropicolinic acid.

- Oxidation: Formation of N-oxides.

- Reduction: Formation of dehalogenated picolinates.

The biological activity of Ethyl 5-chloro-3-fluoropicolinate largely depends on its interactions with specific biological targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity, potentially modulating various biochemical pathways. This compound has been investigated for its potential applications in medicinal chemistry, particularly in developing inhibitors for certain biological processes .

The synthesis of Ethyl 5-chloro-3-fluoropicolinate typically involves the chlorination and fluorination of picolinic acid derivatives. A common synthetic route includes:

- Chlorination and Fluorination: Starting from 5-chloro-3-fluoropyridine, it is reacted with ethyl chloroformate under basic conditions (often using triethylamine) to yield the desired ester.

- Purification: The product is purified through recrystallization or column chromatography to achieve high purity levels .

Industrial production may involve large-scale chlorination and fluorination processes using continuous flow reactors to maintain consistent quality and yield, supplemented by advanced purification techniques like high-performance liquid chromatography.

Ethyl 5-chloro-3-fluoropicolinate has various applications, particularly in:

- Medicinal Chemistry: As a potential lead compound for drug development, especially targeting specific enzymes or receptors.

- Agrochemicals: It serves as an intermediate in synthesizing biologically active compounds used in agriculture .

Studies on Ethyl 5-chloro-3-fluoropicolinate have indicated its ability to interact with various biological systems. For instance, it has been examined as a potential inhibitor in certain enzymatic pathways, showcasing its relevance in drug design and development . Its unique halogen substituents may enhance its pharmacological properties compared to similar compounds.

Ethyl 5-chloro-3-fluoropicolinate can be compared with other picolinic acid derivatives:

| Compound Name | Unique Features |

|---|---|

| Ethyl 5-chloropicolinate | Lacks the fluoro substituent; different reactivity |

| Ethyl 3-fluoropicolinate | Different position of the fluoro group; altered properties |

| Ethyl 5-bromo-3-fluoropicolinate | Contains a bromo group instead of chloro; affects reactivity |

| Ethyl 6-chloro-3-fluoropicolinate | Different substitution pattern; potential variations in biological activity |

The unique combination of chloro and fluoro substituents in Ethyl 5-chloro-3-fluoropicolinate provides distinct chemical and biological properties that make it valuable for research and industrial applications .